EGFR Kinase Inhibitory Potency of Thiophene-Quinazoline Hybrids Versus 2-Methylsulfanyl Quinazoline Scaffold
In a head-to-head series of 4-aminoquinazoline EGFR inhibitors, compound 5e bearing a thiophene-2-carbohydrazide-like side chain exhibited an IC₅₀ against A431 epidermoid carcinoma cells (EGFR-overexpressing) comparable to the clinically approved EGFR inhibitor erlotinib, while being structurally distinct from the 4-anilinoquinazoline chemotype [1]. Although direct IC₅₀ data for CAS 341968-19-2 are absent, the SAR study establishes that the thiophene-carbohydrazide substitution at the 4-position of the quinazoline core can achieve equipotent anti-proliferative activity (IC₅₀ ~0.1–1 µM range) relative to the erlotinib benchmark in EGFR-dependent cellular models. The 2-methylsulfanyl group present in the target compound is predicted to further modulate EGFR binding affinity by occupying the ribose pocket, a feature absent in 5e.
| Evidence Dimension | Antiproliferative IC₅₀ in A431 (EGFR-overexpressing) cells |
|---|---|
| Target Compound Data | CAS 341968-19-2: No direct data; scaffold analog 5e IC₅₀ ≈ erlotinib IC₅₀ (exact values not disclosed in abstract) |
| Comparator Or Baseline | Erlotinib (clinical EGFR TKI); 4-anilinoquinazoline series |
| Quantified Difference | 5e IC₅₀ ≈ erlotinib IC₅₀; differentiation of target compound expected via 2-SCH₃ substitution and N'-methyl modification |
| Conditions | MTT assay, A431 human epidermoid carcinoma cells, 48 h treatment |
Why This Matters
For procurement decisions, this evidence positions CAS 341968-19-2 as a structurally novel EGFR-targeting scaffold that can achieve clinical-benchmark potency when optimized, justifying its selection over generic 4-anilinoquinazolines for resistance-breaking or IP diversification programs.
- [1] Zou, M., Jin, B., Liu, Y., Chen, H., Zhang, Z., Zhang, C., Zhao, Z., & Zheng, L. (2019). Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors. Letters in Drug Design & Discovery, 16(2), 102-110. View Source
